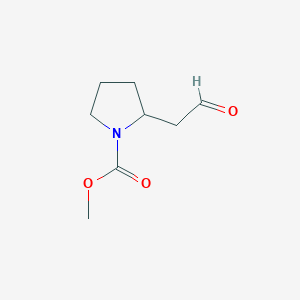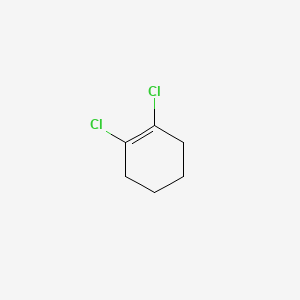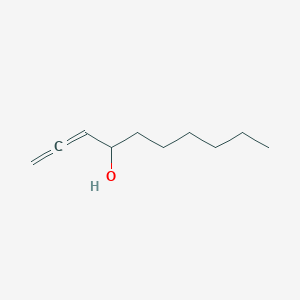![molecular formula C17H25BO B14433236 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane CAS No. 75400-50-9](/img/structure/B14433236.png)
9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane: is an organoborane compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is characterized by its unique bicyclic structure, which includes a boron atom bridged within a nonane ring system. It is a colorless solid that is widely used as a reagent in various chemical transformations due to its high regioselectivity and functional group tolerance .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction proceeds through the formation of a hydride-bridged dimer, which is then cleaved in the presence of reducible substrates . The reaction conditions are generally mild, and the process is highly efficient, yielding high-purity crystalline products .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The compound is commercially available as a solution in tetrahydrofuran and as a solid .
化学反応の分析
Types of Reactions: 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: This is the most common reaction, where the compound adds across double bonds to form organoboranes.
Oxidation: The organoboranes formed can be oxidized to alcohols using hydrogen peroxide in aqueous potassium hydroxide.
Substitution: The compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydroboration: Typically performed in tetrahydrofuran at room temperature.
Oxidation: Hydrogen peroxide and aqueous potassium hydroxide are commonly used.
Substitution: Various halides and nucleophiles can be used under mild conditions.
Major Products:
Alcohols: Formed through oxidation of organoboranes.
Derivatives: Various substituted organoboranes can be synthesized.
科学的研究の応用
Chemistry: In chemistry, 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane is extensively used in the synthesis of complex organic molecules. Its high regioselectivity makes it a valuable reagent for hydroboration reactions, leading to the formation of terminal alcohols and other functionalized compounds .
Biology and Medicine: Its ability to form stable organoboranes makes it useful in drug development and other biomedical research .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in Suzuki-Miyaura coupling reactions is particularly noteworthy, as it facilitates the formation of carbon-carbon bonds under mild conditions .
作用機序
The mechanism of action of 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane primarily involves its role as a hydroboration reagent. The boron atom in the compound acts as an electrophile, adding across double bonds in alkenes to form organoboranes. This process is highly regioselective, favoring the formation of terminal organoboranes . The resulting organoboranes can then undergo further transformations, such as oxidation or substitution, to yield various functionalized products .
類似化合物との比較
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions.
Borane-Tetrahydrofuran Complex: Another hydroboration reagent with different selectivity and reactivity.
Catecholborane: Used for hydroboration but with different regioselectivity compared to 9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane.
Uniqueness: this compound stands out due to its high regioselectivity and functional group tolerance. Its ability to form stable organoboranes and undergo various transformations makes it a versatile reagent in organic synthesis .
特性
CAS番号 |
75400-50-9 |
|---|---|
分子式 |
C17H25BO |
分子量 |
256.2 g/mol |
IUPAC名 |
9-[2-(4-methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H25BO/c1-19-17-10-8-14(9-11-17)12-13-18-15-4-2-5-16(18)7-3-6-15/h8-11,15-16H,2-7,12-13H2,1H3 |
InChIキー |
NNPSORIGCRAFJB-UHFFFAOYSA-N |
正規SMILES |
B1(C2CCCC1CCC2)CCC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)
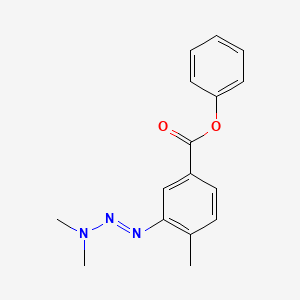
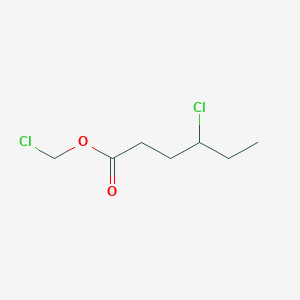
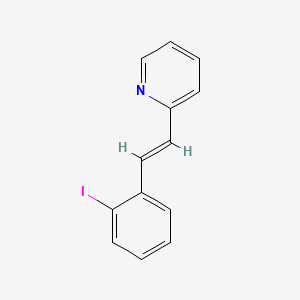
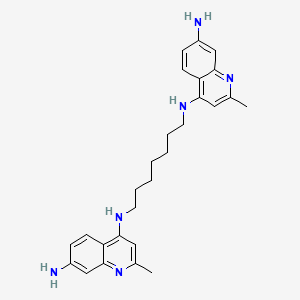
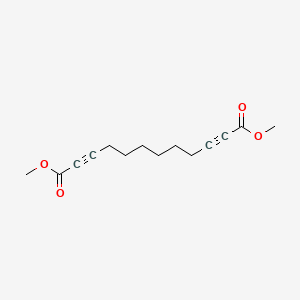
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
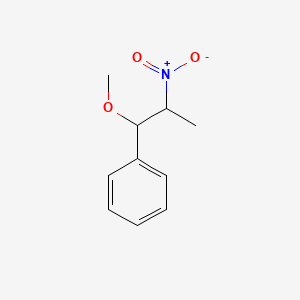
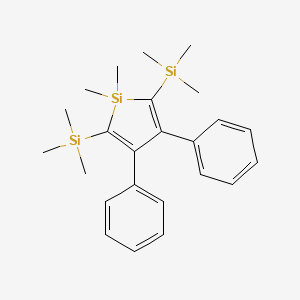

![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)
